molecular formula C13H14O B13420591 Benzylidene isopropylidene acetone CAS No. 55901-61-6

Benzylidene isopropylidene acetone

Cat. No.: B13420591
CAS No.: 55901-61-6
M. Wt: 186.25 g/mol
InChI Key: OGKKCSAGHUIPND-UHFFFAOYSA-N
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Description

Benzylidene isopropylidene acetone is a compound that features both benzylidene and isopropylidene groups. It is commonly used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to form stable cyclic acetals and ketals. These properties make it valuable for protecting hydroxyl groups during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylidene isopropylidene acetone can be synthesized through the condensation of diols with carbonyl compounds such as acetone and benzaldehyde. This reaction typically requires acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of hemiacetals, which then cyclize to form the desired acetal or ketal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzylidene isopropylidene acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzylidene isopropylidene acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylidene isopropylidene acetone involves the formation of cyclic acetals or ketals through the reaction of diols with carbonyl compounds. This process stabilizes the hydroxyl groups, preventing them from participating in unwanted side reactions. The formation of these cyclic structures is facilitated by acidic catalysts, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: Benzylidene isopropylidene acetone is unique due to its ability to form both five- and six-membered cyclic structures, providing versatility in protecting different hydroxyl groups. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection is crucial .

Properties

CAS No.

55901-61-6

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

5-methyl-1-phenylhexa-1,4-dien-3-one

InChI

InChI=1S/C13H14O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

OGKKCSAGHUIPND-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C=CC1=CC=CC=C1)C

Origin of Product

United States

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